[(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
Overview
Description
[(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
Mechanism of Action
Target of Action
The primary targets of [(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid are currently unknown . This compound is a derivative of carboxylic acid and is used as an organic reagent
Mode of Action
As an organic reagent, it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function .
Result of Action
Some related compounds have shown significant cytotoxic effects, suggesting potential anti-cancer properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenyl ethylamine with an appropriate acylating agent to form an amide intermediate. This intermediate is then reacted with phenylglycine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential as a drug candidate. Its interactions with biological targets suggest it could be useful in treating conditions such as inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
[(4-Methoxyphenyl)(2-{[2-(2-methoxyphenyl)ethyl]-amino}-2-oxoethyl)amino]acetic acid: This compound shares a similar structure but with a methoxy group on the phenyl ring, which can influence its reactivity and biological activity.
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Another related compound with a different substitution pattern, affecting its solubility and chemical properties.
Uniqueness
[(2-{[2-(2-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound with broad applications in research and industry.
Properties
IUPAC Name |
2-(N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]anilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-25-17-10-6-5-7-15(17)11-12-20-18(22)13-21(14-19(23)24)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUCQCQYYOIREL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156585 | |
Record name | Glycine, N-[2-[[2-(2-methoxyphenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142204-73-6 | |
Record name | Glycine, N-[2-[[2-(2-methoxyphenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[2-(2-methoxyphenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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